E3 ligase Ligand-Linker Conjugates 17 E3 ligase Ligand-Linker Conjugates 17 E3 ligase Ligand-Linker Conjugates 17 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006848
InChI: InChI=1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;3-2(4,5)1(6)7/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);(H,6,7)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O
Molecular Formula: C25H31F3N4O8
Molecular Weight: 572.5 g/mol

E3 ligase Ligand-Linker Conjugates 17

CAS No.:

Cat. No.: VC0006848

Molecular Formula: C25H31F3N4O8

Molecular Weight: 572.5 g/mol

* For research use only. Not for human or veterinary use.

E3 ligase Ligand-Linker Conjugates 17 -

Specification

Molecular Formula C25H31F3N4O8
Molecular Weight 572.5 g/mol
IUPAC Name N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;3-2(4,5)1(6)7/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);(H,6,7)
Standard InChI Key AJVLNIUPDHKOPS-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O

Introduction

Chemical Characteristics of E3 Ligase Ligand-Linker Conjugates 17

E3 ligase Ligand-Linker Conjugates 17 is specifically designed with a Thalidomide-based cereblon ligand component . Cereblon (CRBN) functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN. The Thalidomide moiety in this conjugate serves as the binding element to the cereblon protein, leveraging the known interaction between Thalidomide derivatives and cereblon to recruit the E3 ligase machinery .

The compound is available in the form of a trifluoroacetate (TFA) salt, which enhances its stability and solubility characteristics for research applications . This formulation is particularly important for maintaining compound integrity during storage and experimental procedures. The compound's unique chemical structure enables it to effectively bind to cereblon while providing a functional linker attachment point for subsequent PROTAC development.

Structural Properties

The structural composition of E3 ligase Ligand-Linker Conjugates 17 consists of three main elements:

  • The Thalidomide-based cereblon ligand: This component enables specific binding to the cereblon protein, a key substrate receptor in the CRL4CRBN E3 ligase complex

  • A specialized linker: This connecting element provides the necessary spacing and orientation for optimal PROTAC functioning

  • A reactive functional group: This allows for conjugation with ligands targeting specific proteins of interest

The carefully designed structure of this conjugate aims to optimize both binding affinity to cereblon and the proper spatial arrangement required for effective PROTAC function. The linker component is particularly crucial as it influences the degradation efficiency of the resulting PROTAC by affecting factors such as cell permeability, stability, and the ability to form the ternary complex between the E3 ligase, the PROTAC, and the target protein.

Role in PROTAC Technology

E3 ligase Ligand-Linker Conjugates 17 serves as a fundamental building block in PROTAC technology, which represents a significant advancement in the field of targeted protein degradation. PROTACs function as heterobifunctional molecules that simultaneously bind to an E3 ubiquitin ligase and a target protein, bringing them into proximity and facilitating the ubiquitination and subsequent degradation of the target protein .

The incorporation of the Thalidomide-based cereblon ligand in E3 ligase Ligand-Linker Conjugates 17 enables the recruitment of the CRL4CRBN E3 ligase complex. When coupled with an appropriate target protein ligand, the resulting PROTAC can induce the selective degradation of proteins involved in disease processes, including those that have been traditionally difficult to target with conventional small molecule inhibitors .

Several PROTACs incorporating cereblon-binding motifs similar to those in E3 ligase Ligand-Linker Conjugates 17 have demonstrated promising biological activity against targets such as BET proteins, estrogen receptors (ER), and androgen receptors, highlighting the potential therapeutic applications of molecules developed using this conjugate .

Research Applications

E3 ligase Ligand-Linker Conjugates 17 has diverse research applications, particularly in the development of targeted protein degradation therapies. The compound serves as a valuable tool for scientists working on:

  • Cancer research: Development of PROTACs targeting oncogenic proteins that are difficult to inhibit with traditional approaches

  • Neurodegenerative disease research: Creation of degraders for proteins involved in conditions such as Alzheimer's and Parkinson's disease

  • Inflammatory disorder investigations: Design of molecules targeting proteins in inflammatory pathways

  • Drug discovery: Exploration of new therapeutic modalities beyond traditional inhibition-based approaches

The customizability of PROTACs developed using E3 ligase Ligand-Linker Conjugates 17 allows researchers to target a wide range of proteins by simply changing the target protein ligand while maintaining the cereblon-binding portion of the molecule.

Comparative Analysis with Other E3 Ligase Ligand-Linker Conjugates

E3 ligase Ligand-Linker Conjugates 17 represents one of several cereblon-targeting conjugates available for PROTAC development. Below is a comparative analysis of E3 ligase Ligand-Linker Conjugates 17 with other related conjugates:

Conjugate NameCAS NumberLigase TargetLigand BaseLinker TypeKey Features
E3 ligase Ligand-Linker Conjugates 171950635-16-1CereblonThalidomideSpecialized linkerIncorporates Thalidomide-based cereblon ligand
E3 Ligase Ligand-Linker Conjugates 12097938-44-6CereblonPomalidomide4-unit PEGUses Pomalidomide base with longer PEG linker
E3 ligase Ligand-Linker Conjugates 21818885-63-0CereblonPomalidomide4-unit PEGSimilar to Conjugate 1 with modified attachment
E3 ligase Ligand-Linker Conjugates 111835705-61-7VHL(S,R,S)-AHPC2-unit PEGVHL-targeting HaloPROTAC capability
E3 ligase Ligand-Linker Conjugates 62097973-72-1VHL(S,R,S)-AHPC2-unit PEGAvailable as free base; VHL-targeting
E3 ligase Ligand-Linker Conjugates 33Not specifiedIAPIAP ligandPROTAC linkerUsed for SNIPER development

This comparative analysis highlights the diversity of E3 ligase targeting strategies available for PROTAC development. While E3 ligase Ligand-Linker Conjugates 17 focuses on cereblon targeting via a Thalidomide moiety, other conjugates target different E3 ligases such as von Hippel-Lindau (VHL) or Inhibitor of Apoptosis Proteins (IAP), each offering unique advantages for specific target proteins and cellular contexts .

Future Research Directions

The development and application of E3 ligase Ligand-Linker Conjugates 17 opens several promising avenues for future research:

  • Optimization of linker chemistry to improve PROTAC cellular permeability and pharmacokinetic properties

  • Exploration of dual E3 ligase targeting strategies combining cereblon-based PROTACs with other E3 ligase recruiters

  • Development of tissue-specific PROTAC delivery systems to enhance therapeutic specificity

  • Investigation of resistance mechanisms that might emerge from prolonged PROTAC treatment

  • Expansion of the target protein spectrum amenable to cereblon-based PROTAC degradation

Researchers are particularly interested in understanding how modifications to the linker component of E3 ligase Ligand-Linker Conjugates 17 might affect the resulting PROTAC's efficacy, selectivity, and pharmacological properties. Additionally, the combination of cereblon targeting with other modalities, such as antibody-drug conjugates or nanoparticle delivery systems, represents an exciting frontier in targeted protein degradation research.

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